N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide
Description
N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide is a synthetic compound combining an adamantane backbone with a morpholine-derived side chain. Adamantane, a diamondoid hydrocarbon, is known for its rigid structure and lipophilicity, which enhances membrane permeability in bioactive molecules. This compound may have applications in medicinal chemistry, particularly in central nervous system (CNS) therapeutics, given adamantane’s historical use in antiviral and anti-Parkinson drugs (e.g., amantadine).
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c27-23(24-14-18-11-19(15-24)13-20(12-18)16-24)25-7-4-8-26-9-10-28-22(17-26)21-5-2-1-3-6-21/h1-3,5-6,18-20,22H,4,7-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRYKCIYIFSPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which is achieved through the reaction of diethanolamine with a suitable phenyl derivative.
Attachment of the Propyl Chain: The next step involves the alkylation of the morpholine ring with a propyl halide to form the N-[3-(2-phenylmorpholin-4-yl)propyl]amine intermediate.
Formation of the Adamantane Carboxamide: The final step involves the reaction of the intermediate with adamantane-1-carboxylic acid chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on perfluorinated compounds (PFCs) with dimethylamino or sulfonamide groups, which are structurally and functionally distinct from N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide.
Table 1: Key Differences Between Target Compound and Evidence-Based PFCs
| Feature | This compound | PFCs in Evidence (e.g., [68555-78-2], [50598-28-2]) |
|---|---|---|
| Core Structure | Adamantane + morpholine-phenylpropyl chain | Perfluoroalkyl sulfonamides or amides |
| Fluorination | Non-fluorinated | Fully or partially fluorinated |
| Biological Relevance | Hypothesized CNS activity (untested) | Surfactants, flame retardants, or industrial uses |
| Solubility | Moderate (adamantane enhances lipophilicity) | High hydrophobicity due to fluorinated chains |
| Toxicity Data | Not available | Documented environmental persistence and toxicity |
Functional Group Analysis
- Amide Linkage : Both the target compound and PFCs ([53517-98-9], [154380-34-4]) contain amide groups. However, the PFCs’ amides are coupled to perfluorinated chains, which confer extreme chemical stability and environmental persistence . In contrast, the adamantane-morpholine amide lacks fluorination, suggesting lower environmental impact but unconfirmed biodegradability.
- Aminoalkyl Side Chains: The target compound’s morpholine-phenylpropyl group may interact with biological targets (e.g., serotonin or dopamine receptors), whereas PFCs like [73772-34-6] incorporate hydroxyethoxy or trimethoxysilyl groups for industrial surfactant applications .
Pharmacological Potential vs. Industrial Use
- Target Compound : Adamantane derivatives are often explored for antiviral or neuroprotective effects. However, the lack of fluorination in this compound reduces its metabolic stability compared to fluorinated drugs like sofosbuvir.
- PFCs in Evidence : These are primarily industrial chemicals. For example, [67584-54-7] and [160336-21-0] are used in firefighting foams or water-repellent coatings due to their fluorinated chains’ resistance to heat and degradation .
Biological Activity
N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide is a synthetic compound that combines the structural features of adamantane and morpholine. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of various receptors. This article explores the biological activity of this compound, highlighting its mechanism of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure that contributes to its biological activity. The adamantane core provides stability and hydrophobic properties, while the morpholine ring enhances interaction with biological targets. The compound's IUPAC name is this compound, and its chemical formula is C_{25}H_{36}N_{2}O_{2}.
| Property | Value |
|---|---|
| Molecular Formula | C_{25}H_{36}N_{2}O_{2} |
| Molecular Weight | 404.57 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors in the central nervous system, potentially including NMDA receptors, which are known to play a critical role in pain perception and neuroplasticity. The compound may act as an antagonist or modulator, influencing neurotransmission and offering therapeutic benefits in pain management.
Antinociceptive Effects
Research has indicated that compounds similar to this compound exhibit significant antinociceptive effects. A study involving NMDA receptor antagonists demonstrated that these compounds could alleviate pain without significantly affecting motor functions. This suggests a potential application in treating chronic pain conditions without the adverse effects commonly associated with opioids.
Case Study: NMDA Receptor Antagonism
A relevant study assessed the effects of NMDA antagonists on pain responses in animal models. The findings indicated that low doses of NMDA antagonists produced antinociceptive effects while minimizing motor dysfunction, supporting the hypothesis that this compound may share similar properties.
Table 2: Summary of Antinociceptive Studies
Therapeutic Potential
Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise as a therapeutic agent for conditions such as neuropathic pain and other disorders mediated by NMDA receptor activity. Further studies are necessary to elucidate its efficacy and safety profile.
Future Directions
The ongoing investigation into the pharmacodynamics and pharmacokinetics of this compound will be crucial for understanding its full potential in clinical applications. Future studies should focus on:
- Detailed receptor binding studies.
- Long-term toxicity assessments.
- Clinical trials to evaluate efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
